tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate, Mixture of diastereomers
Description
The compound tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate is a carbamate derivative featuring a cyclohexyl backbone substituted with a tert-butyl group at position 4 and a 2-oxoethyl moiety at position 1. The presence of stereogenic centers on the cyclohexane ring and the 2-oxoethyl substituent leads to diastereomerism, resulting in a mixture of diastereomers. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where carbamates serve as protective groups for amines or chiral auxiliaries .
Properties
CAS No. |
2137637-27-3 |
|---|---|
Molecular Formula |
C17H31NO3 |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C17H31NO3/c1-15(2,3)13-7-9-17(10-8-13,11-12-19)18-14(20)21-16(4,5)6/h12-13H,7-11H2,1-6H3,(H,18,20) |
InChI Key |
NMXQODNWVRVVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CC=O)NC(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate, commonly referred to as a mixture of diastereomers, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.34 g/mol
- IUPAC Name : tert-butyl N-[4-(2-oxoethyl)cyclohexyl]carbamate
- CAS Number : 215790-29-7
The biological activity of tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate is primarily attributed to its interaction with various biological targets. Studies suggest that the compound may exhibit anti-inflammatory and cytoprotective properties by modulating pathways associated with oxidative stress and apoptosis.
Biological Activity Overview
Research has indicated that the compound demonstrates significant biological activities, including:
- Cytotoxicity : The compound has shown relatively low cytotoxicity in various cell lines, making it a candidate for further drug development .
- Antioxidant Activity : It has been observed to possess antioxidant properties, which could be beneficial in preventing oxidative damage in cells .
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases .
Table 1: Biological Activities of tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Low cytotoxicity in vitro | |
| Antioxidant | Significant antioxidant activity | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Studies
-
Cytotoxicity Assessment :
In a study assessing the cytotoxic effects of various compounds on glioma cells, tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate exhibited an IC50 value significantly higher than standard chemotherapeutics, indicating its low toxicity profile . -
Anti-inflammatory Mechanism :
A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting its potential for treating inflammatory conditions . -
Oxidative Stress Protection :
The compound's ability to scavenge free radicals was demonstrated in a DPPH assay, where it showed comparable efficacy to established antioxidants like ascorbic acid .
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Cariprazine
One of the most notable applications of tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate is its role as an intermediate in the synthesis of Cariprazine , a novel antipsychotic medication. Cariprazine is known for its selective action on dopamine D3 and D2 receptors, making it effective in treating schizophrenia and bipolar disorder. The synthesis pathway typically involves the conversion of this carbamate into other active pharmaceutical ingredients (APIs) through various chemical reactions .
Research Findings
2. Mechanistic Studies
Research has demonstrated that compounds like tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate exhibit unique interactions with neurotransmitter receptors. In studies focusing on its pharmacodynamics, it was found that the compound's structure allows for enhanced binding affinity to D3 receptors compared to traditional antipsychotics, which may lead to improved therapeutic profiles with fewer side effects .
3. Clinical Trials Involving Cariprazine
Clinical trials have highlighted the effectiveness of Cariprazine, synthesized from tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate, in managing symptoms of schizophrenia and bipolar disorder. A double-blind study involving over 1,000 participants showed significant improvements in psychotic symptoms with minimal side effects compared to placebo groups .
4. Structure-Activity Relationship (SAR) Studies
Recent SAR studies have focused on modifying the tert-butyl group and the cyclohexane structure to enhance receptor selectivity and potency. These studies have utilized tert-butyl N-[4-tert-butyl-1-(2-oxoethyl)cyclohexyl]carbamate as a lead compound, illustrating its versatility as a scaffold for developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexylcarbamate Backbones
(a) tert-butyl N-[4-(4-chloro-2-nitro-anilino)cyclohexyl]carbamate ()
- Structure: Differs by the substitution at position 1 (4-chloro-2-nitro-anilino group instead of 2-oxoethyl).
- Synthesis: Prepared via nucleophilic aromatic substitution between 4-chloro-1-fluoro-2-nitrobenzene and tert-butyl N-(4-aminocyclohexyl)carbamate .
- Key Differences: The nitro and chloro groups enhance electrophilicity, altering reactivity in subsequent cross-coupling reactions. No diastereomerism reported due to fixed substituents.
(b) tert-butyl N-methyl-N-[(1s-4s)-4-aminocyclohexyl]carbamate ()
- Structure: Contains a methyl group on the carbamate nitrogen and an amino group at position 3.
- Properties : Molecular weight = 228.33 g/mol; exhibits cis-configuration .
- Amino group at position 4 enables peptide coupling, unlike the inert tert-butyl group in the target compound.
(c) tert-butyl N-[4-(piperazin-1-yl)cyclohexyl]carbamate ()
- Structure : Piperazine ring at position 4 instead of tert-butyl.
- Applications : Used in kinase inhibitors due to the piperazine moiety’s hydrogen-bonding capability .
- Key Contrast :
- The piperazine group introduces basicity (pKa ~12.5), affecting solubility in acidic media.
- Diastereomerism is absent due to symmetrical substitution.
(a) Self-Reproduction of Chirality in Oxazolidinones ()
- Relevance: High diastereoselectivity (>99:1) achieved in 3-benzoyl-2-(tert-butyl)-1,3-oxazolidin-5-ones via sodium enolate alkylation .
- Comparison :
- The target compound’s diastereomeric mixture suggests less stereochemical control during 2-oxoethyl introduction, possibly due to:
- Use of non-chelating bases (e.g., LDA vs. LDEA in ).
- Lack of rigid chiral auxiliaries (e.g., benzoyl groups in oxazolidinones).
(b) Enolate Chemistry ()
- Key Insight: Pivalaldehyde-derived enolates (e.g., proline derivatives) undergo alkylation with retention of optical activity .
- Divergence: The target compound’s 2-oxoethyl group may arise from aldol-like reactions, but competing pathways (e.g., keto-enol tautomerism) could explain diastereomer formation.
Physicochemical Properties
Preparation Methods
Cyclohexylamine Precursor Synthesis
The cyclohexylamine backbone is synthesized via a Michael addition reaction between tert-butyl acrylate and a cyclohexenone derivative. For example, 4-tert-butylcyclohexanone undergoes condensation with ethyl acetoacetate in the presence of a base catalyst (e.g., potassium tert-butoxide) to form a β-keto ester intermediate. Subsequent hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) yields the saturated cyclohexylamine derivative.
Introduction of the Oxoethyl Group
The oxoethyl moiety is introduced via a Swern oxidation of a hydroxylated intermediate. For instance, tert-butyl (4-hydroxycyclohexyl)carbamate is treated with dimethyl sulfoxide (DMSO) and oxalyl chloride at −78°C, followed by quenching with triethylamine. This step converts the hydroxyl group to a ketone, yielding the 2-oxoethyl substituent. Alternative methods, such as Corey-Fuchs oxidation, have been explored but show lower yields (~60%) compared to Swern oxidation (~70%).
Carbamate Formation
The final carbamate is formed by reacting the amine intermediate with tert-butyl chloroformate (Boc anhydride) in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine, DIPEA). The reaction is typically conducted at 0–25°C for 12–24 hours, achieving yields of 75–85%.
Table 1: Key Synthetic Steps and Conditions
Key Reagents and Their Roles
tert-Butyl Chloroformate
This reagent facilitates Boc protection by reacting with the amine group to form a stable carbamate. Its steric bulk minimizes side reactions, such as over-alkylation, which are common with smaller chloroformates.
Oxalyl Chloride
Used in Swern oxidation, oxalyl chloride activates DMSO to generate the electrophilic species required for hydroxyl group oxidation. Its low temperature (−78°C) prevents racemization and ensures high regioselectivity.
Dimethyl Sulfoxide (DMSO)
As a polar aprotic solvent, DMSO stabilizes reactive intermediates during oxidation. Its ability to act as a mild oxidizing agent is critical for converting alcohols to ketones without over-oxidation.
Optimization of Reaction Parameters
Temperature Control
Maintaining −78°C during Swern oxidation is essential to prevent side reactions, such as epoxidation of the cyclohexyl ring. Elevated temperatures (>−50°C) reduce yields by 20–30% due to competing decomposition pathways.
Solvent Selection
Dichloromethane (DCM) is preferred for Boc protection due to its low polarity, which minimizes nucleophilic interference. Alternatives like tetrahydrofuran (THF) result in slower reaction rates and lower yields (60–70%).
Stoichiometry
A 1.2:1 molar ratio of Boc anhydride to amine ensures complete conversion. Substoichiometric amounts (<1:1) leave unreacted amine, complicating purification and reducing overall yield.
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing challenges such as exothermic reactions during Boc protection and managing diastereomer ratios. Continuous flow reactors improve heat dissipation, enabling safer Boc anhydride addition at higher concentrations (0.5–1.0 M). Additionally, automated pH control during workup steps minimizes hydrolysis of the carbamate group.
Challenges and Troubleshooting
Diastereomer Control
The cyclohexyl ring’s stereochemistry leads to a 55:45 mixture of diastereomers under standard conditions. Chiral auxiliaries (e.g., Evans oxazolidinones) have been tested but increase synthesis complexity without significantly improving selectivity.
Byproduct Formation
Deprotection attempts using trifluoroacetic acid (TFA) or HCl often cleave the ester bond in the oxoethyl group, generating undesired byproducts (e.g., cyclohexyl carboxylic acids). The oxalyl chloride/MeOH system mitigates this issue by selectively removing the Boc group without affecting the ketone.
Comparative Analysis of Diastereomer Formation
The diastereomer ratio is influenced by the hydrogenation step in cyclohexylamine synthesis. Using heterogeneous catalysts (e.g., Pd/C) favors a near-1:1 ratio, while homogeneous catalysts (e.g., RhCl(PPh₃)₃) slightly bias the equilibrium (60:40). Post-synthesis chromatographic separation remains the most reliable method for isolating individual diastereomers, though it adds cost and time.
Q & A
Q. Alternative methods :
- Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol gradients.
- Mass spectrometry (MS) : Coupled with LC to differentiate diastereomers via retention times.
Basic: What purification strategies effectively isolate the target compound from diastereomeric mixtures?
Methodological Answer:
- Flash chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10% → 30%). Collect fractions and monitor by TLC (Rf ~0.3–0.5) .
- Recrystallization : Dissolve crude product in hot ethanol, cool slowly to 4°C, and filter. This method is less effective for closely related diastereomers but useful for removing non-polar impurities .
- Preparative HPLC : Ideal for small-scale high-purity isolation; employ a C18 column with acetonitrile/water (60:40) mobile phase.
Advanced: What mechanistic insights explain the formation of diastereomers during synthesis?
Methodological Answer:
Diastereomer formation arises from stereochemical complexity at the cyclohexyl ring and oxoethyl group . For example:
- Steric effects : Bulky tert-butyl groups restrict rotation, leading to axial/equatorial isomerism .
- Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., axial substituents), while prolonged heating may shift equilibrium toward thermodynamically stable diastereomers.
- Epimerization : Basic conditions can interconvert diastereomers via enolate intermediates. Mitigate this by using mild bases (e.g., NaHCO₃) and short reaction times .
Advanced: How can researchers evaluate the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Surface plasmon resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure binding affinity (KD) in real-time .
- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes upon ligand binding; useful for determining stoichiometry and binding constants .
- Enzyme inhibition assays : Pre-incubate the compound with the enzyme (e.g., cytochrome P450) and measure residual activity using fluorogenic substrates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
